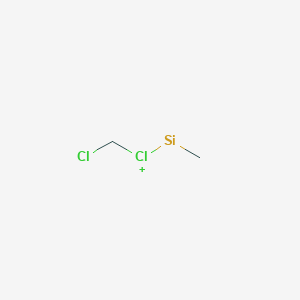
CID 78064591
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number 78064591 is a chemical entity with significant interest in various scientific fields
Preparation Methods
The synthesis of the compound with CAS number 78064591 involves several steps. The preparation method typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The synthetic routes often involve the use of reagents such as butyl lithium and Grignard reagents, which facilitate the formation of the desired chemical structure . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
The compound with CAS number 78064591 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications.
Scientific Research Applications
The compound with CAS number 78064591 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a biochemical probe to investigate cellular processes. In medicine, it may be explored for its therapeutic potential in treating various diseases. Industrial applications include its use as an intermediate in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of the compound with CAS number 78064591 involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
When compared to similar compounds, the compound with CAS number 78064591 exhibits unique properties that make it particularly valuable for certain applications. Similar compounds may include those with related chemical structures or functional groups, but the specific differences in reactivity, stability, and biological activity can make CAS number 78064591 more suitable for specific uses .
Properties
Molecular Formula |
C2H5Cl2Si+ |
|---|---|
Molecular Weight |
128.05 g/mol |
InChI |
InChI=1S/C2H5Cl2Si/c1-5-4-2-3/h2H2,1H3/q+1 |
InChI Key |
UERMMMXNSASBFW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si][Cl+]CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)
![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)
![tert-Butyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B15169572.png)
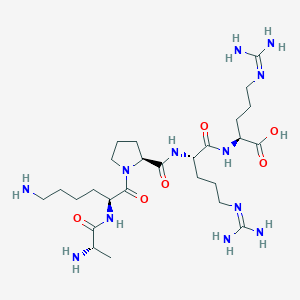
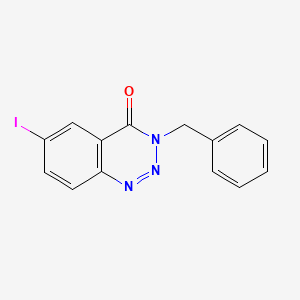

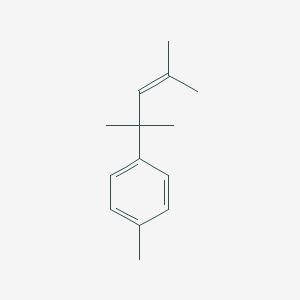

![1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}](/img/structure/B15169603.png)
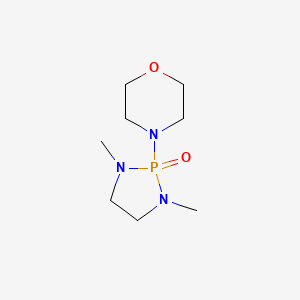
![N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15169620.png)
![6-Azido-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15169628.png)
![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine](/img/structure/B15169636.png)
